molecular formula C14H11FN2O B7847592 1-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

1-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B7847592
M. Wt: 242.25 g/mol
InChI Key: DMPPFVOVTASCKL-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with a complex molecular structure It belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-fluorobenzylamine with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial steps involve the preparation of the starting materials, followed by their reaction under optimized conditions to yield the desired product. The process is scaled up to produce larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, modulating neurotransmitter activity and producing its pharmacological effects.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is compared with other similar compounds, such as 1-(2-fluorophenyl)piperazine and 1-(p-fluorophenyl)piperazine. While these compounds share structural similarities, this compound exhibits unique properties and applications, making it a valuable compound in scientific research and industry.

List of Similar Compounds

  • 1-(2-Fluorophenyl)piperazine

  • 1-(p-Fluorophenyl)piperazine

  • 1-(2-Fluorophenyl)ethanone

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPPFVOVTASCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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